molecular formula C19H21N5O B2673644 2-phenyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)butanamide CAS No. 920461-00-3

2-phenyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)butanamide

Cat. No.: B2673644
CAS No.: 920461-00-3
M. Wt: 335.411
InChI Key: VPMSPQYPBUJSSV-UHFFFAOYSA-N
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Description

2-phenyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)butanamide is a complex organic compound that features a phenyl group, a p-tolyl group, and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)butanamide typically involves multi-step organic reactions. One common method involves the reaction of 2-phenylbutanamide with p-tolyl tetrazole under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)butanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups in the compound.

Common Reagents and Conditions

    Oxidation: Common reagents include KMnO4 and CrO3, typically in acidic or basic conditions.

    Reduction: Reagents like LiAlH4 and NaBH4 are used in anhydrous conditions to prevent unwanted side reactions.

    Substitution: Nucleophiles such as halides or amines can be used under various conditions, often in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-phenyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)butanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-phenyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-phenyl-N-p-tolylacetamide: This compound shares structural similarities but lacks the tetrazole ring.

    N-(pyridin-4-yl)pyridin-4-amine: Another compound with a similar amide linkage but different aromatic groups.

Uniqueness

2-phenyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)butanamide is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. This structural feature can enhance its stability, reactivity, and potential biological activities compared to similar compounds.

Properties

IUPAC Name

N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O/c1-3-17(15-7-5-4-6-8-15)19(25)20-13-18-21-22-23-24(18)16-11-9-14(2)10-12-16/h4-12,17H,3,13H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPMSPQYPBUJSSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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